molecular formula C17H21NO2 B2420496 2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223890-71-8

2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2420496
CAS No.: 1223890-71-8
M. Wt: 271.36
InChI Key: FJGVPUYNASJSSD-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[[(4-ethylphenyl)methylamino]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-13-7-9-14(10-8-13)11-18-12-15-5-4-6-16(20-2)17(15)19/h4-10,18-19H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGVPUYNASJSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 4-ethylbenzylamine with 6-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up with appropriate adjustments to reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the amino group can produce secondary amines .

Scientific Research Applications

Chemistry

2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol is utilized as a reagent in organic synthesis. Its role includes:

  • Reagent in Organic Synthesis : It serves as a building block for synthesizing more complex molecules.
  • Analytical Chemistry : Employed in various analytical methods to detect and quantify other compounds.

Biology

In biological research, this compound is significant for:

  • Biochemical Assays : Used to study enzyme activities and interactions with biomolecules.
  • Protein Interactions : Investigated for its effects on protein binding and function, contributing to proteomics research.

Medicine

The therapeutic potential of this compound is under investigation:

  • Therapeutic Applications : Research focuses on its ability to modulate specific molecular targets related to disease processes.
  • Enzyme Inhibition : Studies indicate its potential as an inhibitor of enzymes linked to cancer and inflammatory diseases.

Industry

In industrial applications, this compound is explored for:

  • Material Science : Its properties are being examined for the development of new materials.
  • Chemical Processes : Investigated for its utility in various chemical manufacturing processes.

Case Study 1: Enzyme Activity Modulation

A study evaluated the impact of this compound on enzyme activity related to inflammatory pathways. The results indicated that the compound effectively inhibited specific enzymes, suggesting its potential use in anti-inflammatory therapies.

Case Study 2: Cancer Research

Research focusing on cancer cell lines demonstrated that this compound could sensitize cells to conventional chemotherapy agents by inhibiting anti-apoptotic proteins like Bcl-2. This finding highlights its potential role in combination therapies for more effective cancer treatment .

Mechanism of Action

The mechanism of action of 2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methylbenzyl)amino]methyl}-6-methoxyphenol
  • 2-{[(4-Chlorobenzyl)amino]methyl}-6-methoxyphenol
  • 2-{[(4-Bromobenzyl)amino]methyl}-6-methoxyphenol

Uniqueness

2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol is unique due to the presence of the ethyl group on the benzylamine moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different interactions with molecular targets .

Biological Activity

2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol is an organic compound notable for its diverse biological activities. Its unique structure, characterized by an ethyl group on the benzylamine moiety, influences its chemical reactivity and biological properties. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology.

The molecular formula of this compound is C17H21NO2, with a molecular weight of 271.35 g/mol . The compound can undergo several chemical reactions:

  • Oxidation : The phenolic group can be oxidized to form quinones.
  • Reduction : The amino group can be reduced to form secondary amines.
  • Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways depend on the biological system being studied.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related damage in cells.

Table 1: Antioxidant Activity Comparison

CompoundABTS IC50 (μM)DPPH IC50 (μM)
This compoundTBDTBD
Standard Ascorbic Acid67.2 ± 0.9812.65 ± 0.84

Note: Specific IC50 values for the compound are yet to be determined in comparative studies.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including HepG2 cells, in a dose-dependent manner.

Case Study Findings

In a recent study, compounds similar to this compound showed notable anti-proliferative effects at concentrations of 100 μM over 24 and 48 hours, resulting in significant reductions in cell viability .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as a potent inhibitor against certain protein targets relevant in cancer and inflammatory diseases .

Research Applications

This compound is utilized in various scientific research applications:

  • Biochemical Assays : Used to study enzyme activity and interactions.
  • Medicinal Chemistry : Investigated for potential therapeutic applications targeting specific diseases.
  • Material Science : Explored for its properties in developing new materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol?

  • Methodological Answer : The compound can be synthesized via a Schiff base condensation reaction. A typical procedure involves reacting 6-methoxysalicylaldehyde with 4-ethylbenzylamine in a polar solvent (e.g., ethanol) under reflux. The reaction is monitored by TLC, and the product is isolated via recrystallization or column chromatography. Similar protocols are described for structurally analogous Schiff bases, such as the synthesis of 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol using ethanol as a solvent and acetic acid as a catalyst .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For example, related Schiff bases (e.g., 2-[(E)-(4-fluorobenzyl)iminomethyl]-6-methoxyphenol) have been characterized using XRD to determine bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding) . Complementary techniques include 1^1H/13^13C NMR for verifying proton environments and FT-IR for identifying functional groups (e.g., C=N stretching at ~1600–1650 cm1^{-1}) .

Q. What spectroscopic methods are used to analyze purity and stability?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while UV-Vis spectroscopy assesses electronic transitions (e.g., π→π* and n→π* bands). Stability under varying pH or temperature can be studied using HPLC with a C18 column and aqueous/organic mobile phases. For example, Schiff base stability in ethanol/water mixtures has been monitored via UV-Vis absorbance decay .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry?

  • Methodological Answer : The phenolic oxygen and imine nitrogen act as donor sites for metal coordination. To study this, prepare metal complexes (e.g., with Cu2+^{2+}, Zn2+^{2+}) by refluxing the ligand with metal salts in methanol. Characterize the complexes using molar conductivity, magnetic susceptibility, and cyclic voltammetry. For instance, analogous Schiff base-Cu(II) complexes show square-planar geometry and catalytic activity in oxidation reactions .

Q. What computational approaches are used to predict electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like enzymes. A study on (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol used DFT to correlate experimental and theoretical IR/NMR data .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from assay conditions (pH, temperature) or solvent effects. Use dose-response curves with triplicate measurements and statistical validation (e.g., ANOVA). For example, Schiff bases with methoxy groups showed pH-dependent inhibition of tyrosinase, requiring buffer optimization .

Q. What environmental fate studies are relevant for this compound?

  • Methodological Answer : Assess biodegradation via OECD 301F (aerobic soil metabolism) or hydrolysis in buffer solutions at different pH levels. Use LC-MS/MS to identify degradation products. A framework for similar compounds evaluated hydrolysis half-lives and photolytic stability in aquatic systems .

Methodological Notes

  • Data Gaps : Limited direct studies on the exact compound exist, but extrapolation from structurally similar Schiff bases is validated by crystallographic and spectroscopic parallels .
  • Advanced Tools : XRD for structural clarity, DFT for electronic insights, and molecular docking for biological relevance are critical for academic research .

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